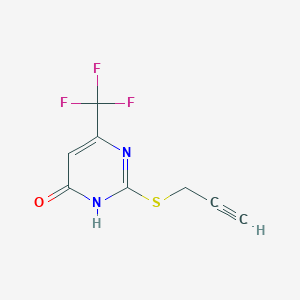

2-(prop-2-yn-1-ylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

2-prop-2-ynylsulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2OS/c1-2-3-15-7-12-5(8(9,10)11)4-6(14)13-7/h1,4H,3H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOZLRQXVJYFIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NC(=CC(=O)N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Prop-2-yn-1-ylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one, with the CAS number 141598-78-9, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group and a prop-2-ynylthio moiety, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular processes. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antitumor Activity

Recent studies indicate that derivatives of pyrimidines exhibit significant antitumor properties. The structure of this compound suggests potential cytotoxic effects against various cancer cell lines.

The compound's mechanism may involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial properties. Preliminary investigations suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 |

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural features. The presence of electron-withdrawing groups, such as trifluoromethyl, can enhance activity by stabilizing the transition state during enzyme interactions.

Case Studies

- Antitumor Efficacy : A study evaluating the efficacy of various pyrimidine derivatives demonstrated that those with a trifluoromethyl substitution exhibited enhanced cytotoxicity in vitro compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl group plays a pivotal role in modulating the biological activity of these compounds.

- Antimicrobial Screening : In a screening assay, several pyrimidine derivatives were tested against common pathogens, revealing that modifications at the thioether position significantly affected antimicrobial potency, indicating the importance of substituent variations on biological outcomes.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-(prop-2-yn-1-ylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one exhibit notable antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against various pathogens. Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has demonstrated anticancer properties in various studies. It interacts with enzymes involved in cancer progression, which could lead to the development of novel therapeutic agents for treating different types of cancer. In vitro tests have shown that related compounds exhibit significant cytotoxicity against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells .

Potential Therapeutic Applications

Due to its unique structure and biological activities, this compound holds promise in several therapeutic areas:

- Antimicrobial Agents : Its efficacy against bacteria and fungi suggests potential use in developing new antibiotics or antifungal treatments.

- Cancer Therapy : The anticancer properties indicate that this compound could be a lead for designing new chemotherapeutic agents.

- Enzyme Inhibitors : Given its ability to interact with enzymes, it may serve as a scaffold for inhibitors targeting specific pathways involved in diseases.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₈H₅F₃N₂OS

- Molecular Weight : 234.2 g/mol (calculated)

Comparison with Similar Compounds

Pyrimidinone derivatives vary widely in substituents at positions 2 and 6, significantly altering their chemical and biological profiles. Below is a comparative analysis:

Substituent Effects at Position 2

Propargylthio vs. Methylthio

Propargylthio vs. Hydroxyphenyl

- 2-(2-Hydroxyphenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one (): Synthesis: Requires KOtBu and 2-fluorobenzonitrile in anhydrous dimethylformamide.

Substituent Effects at Position 6

Trifluoromethyl vs. Methyl

- 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one (): Molecular Weight: 170.23 g/mol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.